molecular formula C14H16N2O2 B1671615 Amidate CAS No. 15301-65-2

Amidate

Cat. No. B1671615
CAS RN: 15301-65-2
M. Wt: 244.29 g/mol
InChI Key: NPUKDXXFDDZOKR-UHFFFAOYSA-N
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Description

Amidate, also known as Etomidate, is a short-acting intravenous anesthetic agent used for the induction of general anesthesia and for sedation during short operative procedures . It is chemically identified as ®- (+)-ethyl-1- (1-phenylethyl)-1H-imidazole-5-carboxylate . Each milliliter of Amidate contains etomidate, 2 mg, propylene glycol 35% v/v .


Synthesis Analysis

The synthesis of Amidate involves a series of chemical reactions. The synthesis cycle involves four chemical reactions: detritylation, coupling, capping, and oxidation . These cycles are repeated until the desired nucleotide sequence has been achieved .


Molecular Structure Analysis

Etomidate is an imidazole-based agonist of the γ-aminobutyric acid type A (GABA A) receptor used for the induction of general anesthesia and sedation . It was initially developed as an antifungal agent in 1964 by Janssen Pharmaceuticals, but during animal studies, its hypnotic effect was serendipitously observed .


Chemical Reactions Analysis

The reactivity of amides makes their direct reaction with nitrogen nucleophiles difficult; thus, the direct transamidation reaction needs a catalyst in order to activate the amide moiety and to promote the completion of the reaction because equilibrium is established .

Scientific Research Applications

Selective Sorption and Catalysis

Amidate groups have been utilized to create a functionalized porous compound, demonstrating selective sorption towards guest molecules. A three-dimensional (3D) coordination network was constructed using a tridentate amide ligand, showcasing significant applications in selective heterogeneous base catalytic properties, such as the Knoevenagel condensation reaction. This illustrates the potential of amidate-functionalized materials in selective sorption and catalysis (Hasegawa et al., 2007).

Green Chemistry in Amide Synthesis

Research highlights the importance of developing green procedures for the synthesis of amides, which are crucial in various applications including pharmaceuticals and engineering plastics. Metal-catalyzed synthetic approaches in environmentally friendly aqueous mediums have been emphasized, underscoring the shift towards more sustainable methods in amide production (García-Álvarez et al., 2013).

Catalytic Hydroamination

Amidate ligands have been explored for their reactivity in catalytic hydroamination, presenting a modular approach for early transition-metal complexes. This highlights their potential in organic synthesis and hydroamination processes, offering insights into the coordination chemistry and reactivity trends of amidate-containing metal complexes (Lee & Schafer, 2007).

Activation of Amide C-N Bonds

The activation and cleavage of amide C-N bonds using Ni catalysis have opened new avenues for utilizing amides in various important transformations, including esterification and transamidation. This research provides new tools for building C-heteroatom and C-C bonds, promoting the use of amides as synthons in organic synthesis (Dander & Garg, 2017).

Direct Synthesis of Amides

Efficient synthesis of amides directly from alcohols and amines has been reported, showcasing the liberation of H2. This catalytic reaction, requiring no base or acid promoters, emphasizes the significance of amides in biochemical and chemical systems and highlights the push towards more efficient and environmentally friendly synthesis methods (Gunanathan, Ben‐David, & Milstein, 2007).

properties

IUPAC Name

ethyl 3-(1-phenylethyl)imidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-3-18-14(17)13-9-15-10-16(13)11(2)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPUKDXXFDDZOKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=CN1C(C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101347652
Record name rac-Etomidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101347652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amidate

CAS RN

15301-65-2, 33125-97-2
Record name Ethnor
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015301652
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Etomidate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759160
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name rac-Etomidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101347652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 47.5 parts of (-)-ethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate sulfate in 500 parts of water is alkalized with 14 parts of sodium hydroxide solution 50%. The product is extracted twice with 325 parts of dichloromethane. The combined extracts are dried, filtered and evaporated in vacuo. The residue is crystallized from 2,2'-oxybispropane, yielding (-)-ethyl 1-(1-phenylethyl)-1H-imidazole- 5-carboxylate.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9,160
Citations
AV Lee, LL Schafer - European journal of inorganic chemistry, 2007 - Wiley Online Library
Amidate ligands have been used as a modular ligand set for early transition‐metal complexes, and have been found to exhibit high reactivity in the catalytic hydroamination of alkynes, …
RL Mackman, AS Ray, HC Hui, L Zhang… - Bioorganic & medicinal …, 2010 - Elsevier
GS-9148 [(5-(6-amino-purin-9-yl)-4-fluoro-2,5-dihydro-furan-2-yloxymethyl)phosphonic acid] 4 is a novel nucleoside phosphonate HIV-1 reverse transcriptase (RT) inhibitor with a …
Number of citations: 65 www.sciencedirect.com
AL Gott, AJ Clarke, GJ Clarkson, P Scott - Organometallics, 2007 - ACS Publications
… 4 amidate complexes 10 and other reports of neutral group 4 amide catalysts 11 prompted us to investigate the synthesis of biaryl bis(amidate) … of very similar bis(amidate) complexes of …
Number of citations: 149 pubs.acs.org
AL Reznichenko, KC Hultzsch - Organometallics, 2010 - ACS Publications
… (including amidate complexes) may be attributed to the κ 1 binding mode of the amidate … rationalized by a mixed κ 1 /κ 2 -binding mode of the two amidate moieties in this complex. …
Number of citations: 112 pubs.acs.org
K Ohmatsu, R Suzuki, Y Furukawa, M Sato, T Ooi - ACS Catalysis, 2019 - ACS Publications
A zwitterionic 1,2,3-triazolium amidate was designed for use as an effective modular hydrogen-atom transfer catalyst for photoredox C–H functionalization. This zwitterionic amidate is …
Number of citations: 53 pubs.acs.org
MC Wood, DC Leitch, CS Yeung, JA Kozak… - Angewandte …, 2007 - Wiley Online Library
… (amidate) precatalysts for the catalytic hydroamination of alkynes, 8 allenes, 9 and alkenes. Recently, we showed that the Zr and Ti bis(amidate) … the first chiral neutral amidate zirconium …
Number of citations: 322 onlinelibrary.wiley.com
P Eisenberger, RO Ayinla, JMP Lauzon… - Angewandte …, 2009 - Wiley Online Library
… We show that tunable and modular amidate tantalum … of a chiral tantalum–amidate precatalyst for enantioselective amine … Recently, we showed that Group 4 amidate based systems …
Number of citations: 190 onlinelibrary.wiley.com
BS Hammes, D Ramos-Maldonado, GPA Yap… - Inorganic …, 1997 - ACS Publications
A new homochiral tripodal ligand tris(N-(S)-(−)-(α-methylbenzyl)carbamoylmethyl)amine (H 3 1 S -mbz ) is reported, along with the preparation and structural characterization of two …
Number of citations: 60 pubs.acs.org
N Chatani - Accounts of Chemical Research, 2023 - ACS Publications
Conspectus The development of functionalization reactions involving the activation of C–H bonds has evolved extensively due to the atom and step economy associated with such …
Number of citations: 3 pubs.acs.org
Y Wang, S Liu, H Yang, H Li, Y Lan, Q Liu - Nature Chemistry, 2022 - nature.com
… of alkali metal-hydride amidate intermediates 35,36 . The … a pincer Mn-hydride amidate species could be synthesized and … transition metal-hydride amidate for hydrogenation reactions, …
Number of citations: 25 www.nature.com

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